2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[3-[(2-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-15-9-5-2-6-12(15)10-20-17(23)13-7-3-4-8-14(13)19-18(20)25-11-16(21)22/h2-9H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHSOLPIVDWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the quinazolinone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction where the sulfanylacetic acid group is attached to the quinazolinone derivative using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and halides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It may interfere with signaling pathways by modulating the activity of key proteins involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous quinazolinone derivatives:
*Yield inferred from methyl ester precursor in .
Key Findings:
Sulfanylacetic acid derivatives exhibit higher aqueous solubility than ester or amide analogs due to the ionizable carboxylic acid group, which may influence bioavailability .
Synthetic Efficiency :
- Microwave-assisted synthesis in DES (target compound’s route) reduces reaction time from hours (e.g., 5–13 hours in DMF ) to 10 minutes, aligning with green chemistry principles .
- Traditional diazonium coupling () achieves higher yields (94–95%) but requires toxic solvents like pyridine .
Biological Activity: Quinazolinones with sulfanylacetic acid moieties (e.g., CAS 929810-32-2) are hypothesized to inhibit histone deacetylase 6 (HDAC6) based on structural similarity to zinc-binding probes () . Halogenated derivatives (e.g., 4-bromo/chlorophenyl in ) show enhanced antimicrobial and antitumor activities, likely due to increased electrophilicity .
Spectral Signatures :
Biological Activity
The compound 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid is a member of the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, research indicates that derivatives of quinazoline can induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins .
Table 1: Cytotoxic Effects of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | MCF7 | 12 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Inhibition of Aldose Reductase
Another notable biological activity is the inhibition of aldose reductase (ALR), an enzyme implicated in diabetic complications. Similar compounds have demonstrated potent inhibitory effects on ALR with IC50 values in the submicromolar range. This inhibition is crucial for preventing the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress in diabetic tissues .
Case Study: Aldose Reductase Inhibition
In a comparative study, several quinazoline derivatives were evaluated for their inhibitory action against ALR. The compound with structural similarities to this compound showed promising results, significantly outperforming epalrestat, a standard aldose reductase inhibitor.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of quinazoline derivatives. Modifications to the methoxy group or variations in the sulfanyl moiety can lead to enhanced potency and selectivity against target enzymes like ALR.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methoxy group position change | Increased potency |
| Sulfanyl chain length variation | Altered selectivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving (i) condensation of 2-methoxybenzylamine with anthranilic acid derivatives to form the quinazolinone core, followed by (ii) sulfhydryl group introduction using thioglycolic acid under alkaline conditions. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (70–90°C for cyclization), and catalyst selection (e.g., p-TsOH for improved regioselectivity). Yield optimization requires monitoring pH during the sulfanylation step to prevent hydrolysis of the thioether bond .
| Synthesis Optimization Parameters |
|---|
| Solvent system: DMF/THF (3:1) |
| Temperature: 80°C (±2°C) |
| Catalyst: p-TsOH (0.5 eq) |
| Reaction time: 12–16 hours |
Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer : X-ray crystallography (single-crystal XRD) is the gold standard for confirming the 3D structure, particularly the spatial orientation of the 2-methoxyphenylmethyl group and the sulfanylacetic acid moiety. Complementary techniques include:
-
¹H/¹³C NMR : To verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazolinone carbonyl at δ 165–170 ppm).
-
HRMS : For molecular ion validation (expected [M+H]⁺ ~385.12 g/mol).
-
FT-IR : To confirm C=O (1680–1700 cm⁻¹) and S–C (650–700 cm⁻¹) stretching .
XRD Structural Data Space group: P2₁/c Bond length (C–S): 1.81 Å Dihedral angle (quinazolinone core): 12°
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying nucleophilic/electrophilic sites (e.g., sulfur atom in the sulfanyl group as a nucleophilic center). Molecular docking (AutoDock Vina) against target proteins (e.g., tyrosine kinases) predicts binding affinities (ΔG values) and interaction modes (hydrogen bonding with the quinazolinone carbonyl). Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC₅₀) .
| DFT-Computed Reactivity Descriptors |
|---|
| HOMO: -5.8 eV (quinazolinone ring) |
| LUMO: -1.2 eV (sulfanylacetic acid) |
| Fukui index (f⁻): 0.32 (S atom) |
Q. What strategies resolve contradictions between predicted (in silico) and observed (in vitro) biological activity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:
- Explicit Solvent MD Simulations : To account for aqueous-phase conformational changes.
- Ensemble Docking : Using multiple protein conformations from NMR or cryo-EM data.
- SAR Analysis : Modifying the 2-methoxyphenyl group to assess steric/electronic effects on activity .
Q. How does the sulfanylacetic acid moiety influence the compound’s pharmacokinetic properties, and what in vitro assays validate this?
- Methodological Answer : The sulfanyl group enhances solubility (logP reduction by ~0.5 units) but may increase metabolic liability. Assays include:
- Caco-2 Permeability : To assess intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor permeability).
- Microsomal Stability : Liver microsome incubation (t₁/₂ < 30 min suggests rapid CYP450-mediated oxidation).
- Plasma Protein Binding : Equilibrium dialysis (>90% binding correlates with limited free drug availability) .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results across cell lines (e.g., HeLa vs. MCF-7)?
- Methodological Answer : Variability may stem from differential expression of target proteins or efflux pumps (e.g., P-gp). Solutions include:
- Target Profiling : siRNA knockdown of suspected targets (e.g., EGFR in MCF-7).
- Efflux Inhibitor Co-treatment : Using verapamil to block P-gp and assess IC₅₀ shifts.
- Transcriptomic Correlation : RNA-seq to link sensitivity to specific pathway activation .
Experimental Design Considerations
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer : Include (i) negative controls (compound-free buffer), (ii) positive controls (e.g., ascorbic acid for oxidative degradation), and (iii) temperature-phased experiments (4°C, 25°C, 37°C). Analyze degradation products via LC-MS/MS to identify hydrolysis or oxidation pathways .
| Stability Study Parameters |
|---|
| pH range: 1.2 (gastric) to 7.4 (blood) |
| Incubation time: 24–72 hours |
| Analytical method: UPLC-PDA (λ=254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
